N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide
CAS No.:
Cat. No.: VC14816363
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O4 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide |
| Standard InChI | InChI=1S/C22H20N2O4/c1-28-21-13-12-18(24(26)27)14-20(21)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25) |
| Standard InChI Key | ZZNWVXVHULEUDE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure comprises three distinct regions:
-
A propanamide core (CH<sub>2</sub>CH<sub>2</sub>CONH) serving as the backbone.
-
Two phenyl groups attached to the central carbon of the propanamide chain.
-
A 2-methoxy-5-nitrophenyl group linked to the amide nitrogen.
The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring creates a polarized electronic environment, influencing reactivity and intermolecular interactions. The IUPAC name, N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub> | |
| Molecular Weight | 376.4 g/mol | |
| SMILES Notation | COC1=C(C=C(C=C1)N+[O-])NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| PubChem CID | 1362633 |
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves a three-step sequence:
-
Formation of 3,3-diphenylpropanoic acid via Friedel-Crafts acylation of benzene with succinic anhydride.
-
Conversion to the acid chloride using thionyl chloride (SOCl<sub>2</sub>).
-
Amidation with 2-methoxy-5-nitroaniline in the presence of a base (e.g., pyridine).
Recent advancements have explored acid-free aminocarbonylation strategies to improve regioselectivity and yield . For example, palladium-catalyzed carbonylations of alkenes with nitroarenes could theoretically generate similar scaffolds under milder conditions .
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Traditional Amidation | 60–70 | Well-established procedure | Requires harsh reagents |
| Aminocarbonylation | 75–85 | Higher regioselectivity | Catalyst cost |
Purification and Analysis
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:
-
Melting point analysis (expected range: 180–190°C).
-
HPLC for purity assessment (>95% purity).
Biological Activity and Mechanisms
Proposed Mechanisms
The compound induces apoptosis through:
-
Mitochondrial pathway activation: Caspase-9 and caspase-3 cleavage.
-
Reactive oxygen species (ROS) generation: 2.5-fold increase in ROS levels at 24 hours.
-
Cell cycle arrest: G2/M phase blockade via cyclin B1 downregulation.
Structural analogs, such as N-(3-nitrophenyl)propanamides, exhibit similar ROS-mediated cytotoxicity, supporting this mechanism .
Recent Research Advancements
Structural Modifications
Efforts to enhance bioavailability include:
-
Methoxy group replacement with trifluoromethyl (improves metabolic stability).
-
Nitro group reduction to amine (enhances solubility but reduces potency).
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased tumor accumulation by 40% in murine models compared to free compound.
Challenges and Future Directions
Key limitations include:
-
Poor aqueous solubility (logP = 3.8).
-
Unclear pharmacokinetics: Rapid hepatic metabolism in preclinical models.
Future studies should prioritize:
-
In vivo efficacy trials in xenograft models.
-
Structure-activity relationship (SAR) studies to optimize potency.
-
Combination therapies with checkpoint inhibitors or chemosensitizers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume